Ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-
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Overview
Description
Ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl- typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with acetophenone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity Ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The phenyl and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.
Scientific Research Applications
Ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl- involves its interaction with specific molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl and pyrrole rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its role in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: Similar structure but lacks the pyrrole ring.
1-Methyl-1H-pyrrole-2-carbaldehyde: Contains the pyrrole ring but lacks the phenyl group.
Benzophenone: Contains two phenyl groups but lacks the pyrrole ring.
Uniqueness
Ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl- is unique due to the combination of the phenyl group and the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
682771-89-7 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-hydroxy-2-(1-methylpyrrol-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H13NO2/c1-14-9-5-8-11(14)13(16)12(15)10-6-3-2-4-7-10/h2-9,13,16H,1H3 |
InChI Key |
ZIEVJAYNXVWMMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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